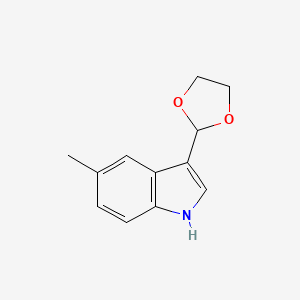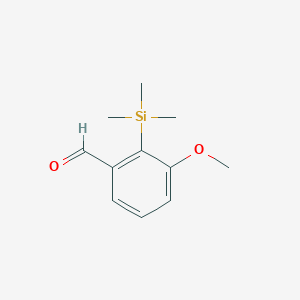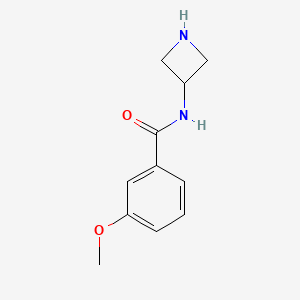![molecular formula C5H5BrN2S B11894810 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common approach for the assembly of the imidazo[2,1-b]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole, the reaction involves the use of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction typically occurs under mild conditions, with the product forming upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b]thiazole derivatives, while oxidation and reduction reactions can lead to the formation of more complex or modified compounds.
Scientific Research Applications
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.
Industry: Used as a catalyst in asymmetric synthesis and other chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with biological macromolecules. For example, it can bind to DNA and proteins, affecting their function and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share the imidazo[2,1-b]thiazole scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C5H5BrN2S |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-bromo-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h3H,1-2H2 |
InChI Key |
GJDVVIHDJDOODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(SC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)



![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)

